molecular formula C9H7Cl2IO B379526 3,8-Dichloro-6-iodochromane

3,8-Dichloro-6-iodochromane

Cat. No.: B379526
M. Wt: 328.96g/mol
InChI Key: MAYBFARWZZSLDO-UHFFFAOYSA-N
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Description

3,8-Dichloro-6-iodochromane is a halogen-substituted chromane derivative featuring chlorine atoms at positions 3 and 8 and an iodine atom at position 6. Chromanes are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring, making them structurally versatile for pharmaceutical and materials science applications. The presence of halogens at specific positions likely influences its electronic properties, steric bulk, and reactivity, particularly in substitution or coupling reactions.

Properties

Molecular Formula

C9H7Cl2IO

Molecular Weight

328.96g/mol

IUPAC Name

3,8-dichloro-6-iodo-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H7Cl2IO/c10-6-1-5-2-7(12)3-8(11)9(5)13-4-6/h2-3,6H,1,4H2

InChI Key

MAYBFARWZZSLDO-UHFFFAOYSA-N

SMILES

C1C(COC2=C1C=C(C=C2Cl)I)Cl

Canonical SMILES

C1C(COC2=C1C=C(C=C2Cl)I)Cl

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional attributes of 3,8-Dichloro-6-iodochromane are compared below with related chromane derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Position and Halogen Effects
Compound Substituents Molecular Weight (g/mol) Key Properties/Reactivity Reference
3,8-Dichloro-6-iodochromane Cl (3,8), I (6) Calc.: ~316.45 High steric bulk at position 6 (iodine); electron-withdrawing Cl/I may deactivate ring. -
(6,8-Dichloro-chroman-3-yl)-methylamine HCl Cl (6,8), CH2NH2 (3) 268.57 Polar amine group enhances solubility (as HCl salt); Cl at 6/8 may hinder electrophilic substitution.
6-Bromo-8-chloro-2,2-dimethylchroman Br (6), Cl (8), CH(CH3)2 (2) 275.57 Bromine’s lower electronegativity vs. iodine may reduce reactivity in coupling reactions.
6-Methoxychroman-4-amine HCl OMe (6), NH2 (4) Calc.: ~230.69 Methoxy group (electron-donating) activates aromatic ring; amine at position 4 enables nucleophilic reactions.

Key Observations :

  • Substituent Position : Chlorine at positions 3 and 8 may create steric hindrance, affecting regioselectivity in further functionalization. In contrast, chlorine at positions 6 and 8 (as in ) could direct electrophiles to position 3 or 5 due to para/meta electronic effects.
  • Functional Groups : Amine or methoxy substituents (e.g., ) increase solubility and alter electronic properties compared to purely halogenated derivatives.
Physical and Spectral Data
  • NMR Shifts : Chlorine and iodine substituents induce distinct deshielding effects. For example, in 3-iodochromone derivatives (), aromatic protons resonate at δ 6.5–8.0 ppm, while chlorine atoms cause upfield shifts due to electron withdrawal.
  • Mass Spectrometry : Halogenated chromanes exhibit characteristic isotope patterns (e.g., chlorine’s M+2 peak and iodine’s prominent M+127 signal) .

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